3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane
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Overview
Description
3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
The synthesis of 3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane involves several steps, typically starting with a steroidal precursor. The synthetic route includes the introduction of the iodo group at the 3-beta position, the formation of the ethylene bridge at the 6,6 positions, and the incorporation of the sulfonyl and thio groups. Reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thio group to a sulfoxide or sulfone.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving steroidal compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane is unique due to its combination of functional groups and structural features. Similar compounds include:
- 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane
- 3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-beta-cholestane
These compounds share some structural similarities but differ in specific functional groups and stereochemistry, which can lead to different reactivity and applications.
Properties
CAS No. |
133738-01-9 |
---|---|
Molecular Formula |
C29H49IO2S2 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1',1'-dioxide |
InChI |
InChI=1S/C29H49IO2S2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(33-15-16-34(29,31)32)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29+/m1/s1 |
InChI Key |
PXHGPRJMPJJMPI-RGVVADSYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]4([C@@H]5[C@@]3(CC[C@@H](C5)I)C)SCCS4(=O)=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)I)C)SCCS4(=O)=O)C |
Origin of Product |
United States |
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